lithium;1,3-dichlorobenzene-2-ide
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Overview
Description
Lithium;1,3-dichlorobenzene-2-ide is an organolithium compound that features a lithium atom bonded to a 1,3-dichlorobenzene-2-ide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-dichlorobenzene-2-ide typically involves the reaction of 1,3-dichlorobenzene with a strong base such as butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive intermediate from reacting with moisture or oxygen. The reaction proceeds as follows:
C6H4Cl2+BuLi→C6H3Cl2Li+BuH
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,3-dichlorobenzene-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction: The compound can participate in redox reactions, where it either gains or loses electrons.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
Lithium;1,3-dichlorobenzene-2-ide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;1,3-dichlorobenzene-2-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom stabilizes the negative charge on the benzene ring, allowing for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- Lithium;1,4-dichlorobenzene-2-ide
- Lithium;1,2-dichlorobenzene-2-ide
- Lithium;1,3-dibromobenzene-2-ide
Uniqueness
Lithium;1,3-dichlorobenzene-2-ide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical properties and applications compared to its analogs.
Properties
CAS No. |
62347-12-0 |
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Molecular Formula |
C6H3Cl2Li |
Molecular Weight |
153.0 g/mol |
IUPAC Name |
lithium;1,3-dichlorobenzene-2-ide |
InChI |
InChI=1S/C6H3Cl2.Li/c7-5-2-1-3-6(8)4-5;/h1-3H;/q-1;+1 |
InChI Key |
CEGUFUSQBDSRMR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC(=[C-]C(=C1)Cl)Cl |
Origin of Product |
United States |
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